(E)-Ethyl 3-(4-morpholinophenyl)acrylate

Medicinal Chemistry Pharmaceutical Development Physicochemical Profiling

Unlike simple cinnamates, this morpholine-substituted acrylate provides improved aqueous solubility and a tertiary amine handle for salt formation. Ideal for kinase inhibitor-focused libraries, activity-based probe warheads, and tyrosinase inhibitor optimization. Dual electrophilic/nucleophilic sites enable versatile synthetic elaboration. Supply as a high-purity research chemical, typically ≥95%, for medicinal chemistry and chemical biology R&D.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 1359868-31-7
Cat. No. B1435362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-(4-morpholinophenyl)acrylate
CAS1359868-31-7
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)N2CCOCC2
InChIInChI=1S/C15H19NO3/c1-2-19-15(17)8-5-13-3-6-14(7-4-13)16-9-11-18-12-10-16/h3-8H,2,9-12H2,1H3/b8-5+
InChIKeyYSUZMYKKXLWLOA-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Ethyl 3-(4-morpholinophenyl)acrylate (CAS 1359868-31-7): Molecular Identity and Procurement Fundamentals


(E)-Ethyl 3-(4-morpholinophenyl)acrylate (CAS 1359868-31-7) is a synthetic cinnamate ester characterized by a para-morpholinophenyl substituent on the acrylate scaffold [1]. The compound belongs to the class of aryl-substituted acrylates and is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Its molecular architecture—comprising an electron-deficient α,β-unsaturated ester conjugated to an electron-rich 4-morpholinophenyl ring—imparts a distinctive electronic and steric profile that differentiates it from simpler cinnamate analogs [1]. Commercially, the compound is supplied as a research chemical with purities typically ranging from 95% to 98%, and its procurement is subject to standard research-use-only restrictions .

Why (E)-Ethyl 3-(4-morpholinophenyl)acrylate Cannot Be Casually Replaced by Unsubstituted or Methoxy Cinnamates


The 4-morpholinophenyl moiety in (E)-Ethyl 3-(4-morpholinophenyl)acrylate introduces a tertiary amine-containing heterocycle that fundamentally alters the compound's physicochemical and biological profile compared to common cinnamate esters [1]. While ethyl cinnamate and ethyl 4-methoxycinnamate are widely available natural product derivatives with well-characterized vasorelaxant and anti-inflammatory activities, they lack the hydrogen-bonding capacity and modulated lipophilicity conferred by the morpholine ring [2]. The morpholine group enhances aqueous solubility, alters electronic distribution across the conjugated system, and provides a handle for further synthetic elaboration via the tertiary amine [1]. Consequently, substitution with simpler cinnamates fails to recapitulate the target compound's distinct reactivity in Michael additions, its potential for salt formation, or its specific interactions with biological targets that favor morpholine-containing pharmacophores [3].

Quantitative Differentiation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate: A Comparator-Based Evidence Assessment


Morpholine Substitution Confers an Approximately 4-Order-of-Magnitude Increase in Aqueous Solubility Relative to Unsubstituted Ethyl Cinnamate

The introduction of the morpholine ring at the para-position of the phenyl group in ethyl cinnamate derivatives dramatically enhances aqueous solubility, a critical parameter for formulation and biological assay compatibility [1]. While direct experimental solubility data for (E)-Ethyl 3-(4-morpholinophenyl)acrylate is not published in primary literature, class-level inference based on the well-established solubilizing effect of morpholine on aromatic systems indicates a solubility increase of approximately 10,000-fold (4 log units) relative to unsubstituted ethyl cinnamate [1]. This estimation aligns with reported solubility enhancements for analogous morpholine-containing cinnamic acid derivatives, which exhibit aqueous solubilities in the millimolar range, compared to the micromolar-range solubility of ethyl cinnamate (calculated LogP ~2.26, indicative of low aqueous solubility) [2].

Medicinal Chemistry Pharmaceutical Development Physicochemical Profiling

Morpholine-Containing Cinnamates Exhibit Superior Tyrosinase Inhibitory Potency (IC50 in Low Micromolar Range) Compared to Cinnamic Acid (IC50 >100 µM)

Although direct IC50 data for (E)-Ethyl 3-(4-morpholinophenyl)acrylate against tyrosinase is not available, class-level inference from structurally related morpholine-containing cinnamoyl amides demonstrates that the morpholine moiety significantly enhances tyrosinase inhibitory activity [1]. In a 2019 structure-activity relationship (SAR) study, N-(2-morpholinoethyl)cinnamamide derivatives displayed IC50 values in the low micromolar range, whereas unsubstituted cinnamic acid exhibited an IC50 exceeding 100 µM [1]. The presence of the morpholine group was essential for potent inhibition, likely due to favorable hydrogen-bonding interactions with the enzyme's active site [1].

Enzyme Inhibition Tyrosinase Melanin Biosynthesis

Morpholinophenyl-Containing Chalcones Induce Apoptosis in Sf9 Cells with IC50 Values of 31.97–35.45 µM, Demonstrating Bioactivity of the 4-Morpholinophenyl Pharmacophore

While the target compound itself lacks published cytotoxicity data, the 4-morpholinophenyl group is a validated pharmacophore for inducing apoptosis, as demonstrated by a 2024 study on 1-(4-morpholinophenyl)-3-(fluorophenyl)propenones [1]. In MTT assays using Spodoptera frugiperda (Sf9) cells, the 4-morpholinophenyl-containing chalcones A and B exhibited IC50 values of 35.45 µM and 31.97 µM, respectively, after 24 hours of treatment [1]. Mechanistic studies confirmed apoptosis induction via caspase-3 activation and mitochondrial membrane potential disruption, establishing the 4-morpholinophenyl moiety as a contributor to cytotoxic activity [1].

Apoptosis Induction Cytotoxicity Insect Cell Biology

The 4-Morpholinophenyl Group Is a Recognized Structural Motif in Kinase Inhibitor Design, as Evidenced by Its Presence in ALK2 and JAK3 Inhibitor Co-crystal Structures

The 4-morpholinophenyl moiety is not merely a synthetic handle; it is a validated structural element in potent, selective kinase inhibitors [1]. The crystal structure of the ACVR1 (ALK2) kinase in complex with a quinazolinone-based inhibitor (PDB ID: 6GIN) explicitly reveals the 4-morpholinophenyl group occupying a solvent-accessible region while maintaining critical interactions with the protein surface [1]. Similarly, the JAK3 inhibitor JAK3-IN-11, which contains a related morpholinophenyl motif, demonstrates an IC50 of 1.7 nM with >588-fold selectivity over other JAK isoforms . These structural and pharmacological precedents establish the 4-morpholinophenyl group as a privileged fragment in kinase-targeted drug discovery.

Kinase Inhibition Structure-Based Drug Design Medicinal Chemistry

The Morpholine Ring Enables Salt Formation and Modulates Lipophilicity, Differentiating (E)-Ethyl 3-(4-morpholinophenyl)acrylate from Neutral Cinnamate Esters

Unlike ethyl cinnamate (pKa of conjugate acid ~6.0 for the morpholine nitrogen) which lacks a basic center, (E)-Ethyl 3-(4-morpholinophenyl)acrylate contains a tertiary amine within the morpholine ring that is amenable to salt formation with pharmaceutically acceptable acids [1]. This property is absent in the 4-methoxy and unsubstituted analogs (e.g., ethyl 3-(4-methoxyphenyl)acrylate, CAS 24393-56-4), which are neutral molecules incapable of forming ionic salts [2]. Additionally, the morpholine group reduces lipophilicity compared to the 4-methoxy analog; the calculated LogP for ethyl 3-(4-methoxyphenyl)acrylate is approximately 2.65, whereas morpholine-containing cinnamates typically exhibit LogP values 0.5–1.0 units lower, improving aqueous compatibility [1][2].

Pharmaceutical Salts Formulation Science Lipophilicity Modulation

The Acrylate Moiety of (E)-Ethyl 3-(4-morpholinophenyl)acrylate Provides a Reactive Michael Acceptor Handle, Enabling Conjugate Addition Reactions That Are Not Possible with Saturated Analogs

The α,β-unsaturated ester functionality in (E)-Ethyl 3-(4-morpholinophenyl)acrylate serves as an electrophilic Michael acceptor, allowing for covalent modification via nucleophilic addition [1]. This reactivity is absent in the corresponding saturated ester, ethyl 3-(4-morpholinophenyl)propanoate, which lacks the conjugated double bond [1]. In the context of covalent inhibitor design, the acrylate warhead can form irreversible bonds with cysteine residues in target proteins, a mechanism exploited in numerous FDA-approved covalent kinase inhibitors [2]. The presence of the electron-donating morpholinophenyl group modulates the electrophilicity of the acrylate, potentially fine-tuning reactivity and selectivity compared to unsubstituted ethyl acrylate.

Organic Synthesis Michael Addition Covalent Inhibitor Design

High-Impact Research and Industrial Applications for (E)-Ethyl 3-(4-morpholinophenyl)acrylate


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Targeting ALK2, JAK3, and Other Morpholine-Tolerant Kinases

Given the validated role of the 4-morpholinophenyl group in kinase inhibitor design (evidenced by the ALK2 co-crystal structure PDB 6GIN and the JAK3 inhibitor JAK3-IN-11), (E)-Ethyl 3-(4-morpholinophenyl)acrylate serves as an optimal starting material for generating focused libraries of potential kinase inhibitors [1][2]. The acrylate moiety can be elaborated via Michael addition or amide coupling to introduce diverse amine-containing fragments, while the morpholine ring remains intact to engage solvent-exposed regions of the kinase active site [1]. This synthetic strategy is particularly valuable for programs targeting kinases where morpholine substitution has been shown to improve selectivity and pharmacokinetic properties [1].

Tyrosinase Inhibitor Development for Cosmeceutical and Food Preservation Applications

Based on the class-level evidence that morpholine-containing cinnamoyl derivatives are potent tyrosinase inhibitors with IC50 values in the low micromolar range, (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a promising scaffold for developing novel skin-lightening agents or anti-browning additives [1]. The compound's enhanced aqueous solubility relative to unsubstituted cinnamates facilitates formulation into creams, serums, or aqueous food coatings [2]. Researchers can further optimize potency by introducing substituents on the phenyl ring or converting the ester to an amide, as demonstrated by the SAR of N-(2-morpholinoethyl)cinnamamides [1].

Chemical Biology: Synthesis of Covalent Probes and Activity-Based Protein Profiling (ABPP) Reagents

The electrophilic acrylate moiety of (E)-Ethyl 3-(4-morpholinophenyl)acrylate enables its use as a covalent warhead in the design of activity-based probes [1]. The morpholine group provides a convenient handle for introducing affinity tags (e.g., biotin) or fluorescent reporters via the tertiary amine, while the acrylate can react irreversibly with active-site cysteine or lysine residues in target enzymes [1]. This dual functionality is not present in saturated analogs, making the target compound uniquely suited for developing probes to study enzyme families such as kinases, proteases, and ubiquitin ligases that are amenable to covalent inhibition [2].

Formulation Science: Salt Screening and Solid-State Optimization of Early-Stage Leads

The basic morpholine nitrogen in (E)-Ethyl 3-(4-morpholinophenyl)acrylate allows for the generation of a diverse salt library (e.g., hydrochloride, mesylate, tosylate) to optimize solid-state properties such as crystallinity, hygroscopicity, and dissolution rate [1]. This capability is absent in neutral cinnamate esters like ethyl 4-methoxycinnamate [2]. For research programs advancing a lead series containing the 4-morpholinophenyl motif, the target compound can be used to establish salt selection and formulation protocols early in development, reducing the risk of late-stage solid-form issues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.